
1-(4-Chlorophenyl)-3-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a piperidinyl-substituted pyrimidine, and a urea linkage. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of the 4-chlorophenyl isocyanate through the reaction of 4-chloroaniline with phosgene.
Synthesis of the Piperidinyl-Substituted Pyrimidine: This step involves the reaction of 4-methyl-6-chloropyrimidine with piperidine under basic conditions to yield the desired pyrimidine derivative.
Coupling Reaction: The final step involves the coupling of the chlorophenyl isocyanate with the piperidinyl-substituted pyrimidine in the presence of a suitable base to form the target compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and pyrimidine moieties, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(4-(pyrimidin-2-yl)amino)phenyl)urea: This compound lacks the piperidinyl substitution, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)-3-(4-((4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl)amino)phenyl)urea: This compound contains a morpholine group instead of a piperidine, which can influence its chemical properties and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H25ClN6O |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]urea |
InChI |
InChI=1S/C23H25ClN6O/c1-16-15-21(30-13-3-2-4-14-30)29-22(25-16)26-18-9-11-20(12-10-18)28-23(31)27-19-7-5-17(24)6-8-19/h5-12,15H,2-4,13-14H2,1H3,(H,25,26,29)(H2,27,28,31) |
InChI Key |
YBPVFNRRAXSGQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


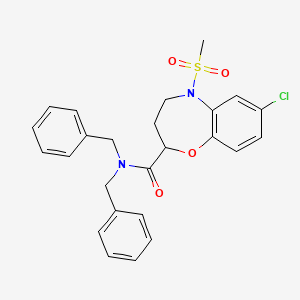
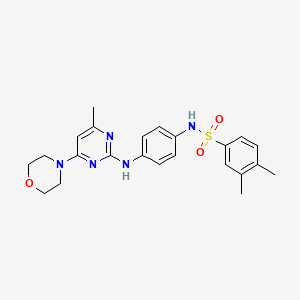
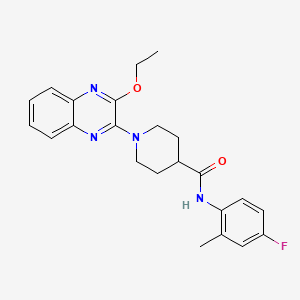

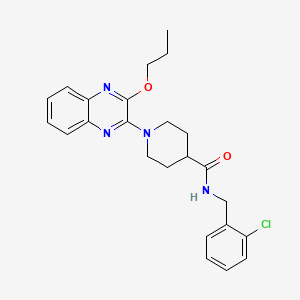
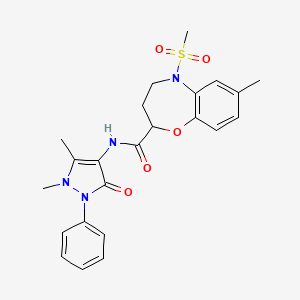
![1-(benzylsulfonyl)-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide](/img/structure/B14969463.png)
![2-(4-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B14969464.png)
![methyl 2-amino-4-(2,4-dichlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14969472.png)
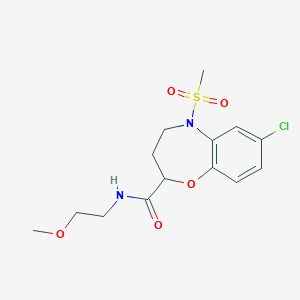
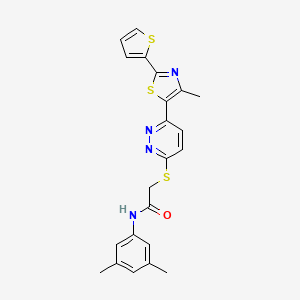
![1,1'-[6-(4-chlorophenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dibutan-1-one](/img/structure/B14969478.png)
![3-(3-fluorophenyl)-7-(4-(mesitylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14969502.png)

